4-Trifluoromethylbenzyl chloroformate
Description
4-Trifluoromethylbenzyl chloroformate is a specialized acylating agent used in organic synthesis, particularly in pharmaceuticals and agrochemicals. Structurally, it consists of a benzyl group substituted with a trifluoromethyl (-CF₃) moiety at the para position, linked to a chloroformate (-OCOCl) functional group. The electron-withdrawing CF₃ group enhances its reactivity in nucleophilic acyl substitution reactions, making it valuable for introducing protected amine or alcohol functionalities in target molecules.
Key characteristics:
- Reactivity: High due to the electrophilic chloroformate group and the electron-withdrawing CF₃ substituent.
- Applications: Synthesis of carbamates, carbonates, and active pharmaceutical ingredients (APIs) requiring trifluoromethylated intermediates.
- Stability: Hydrolyzes slower than aliphatic chloroformates (e.g., ethyl or methyl) but faster than aromatic derivatives without electron-withdrawing groups .
Properties
Molecular Formula |
C9H6ClF3O2 |
|---|---|
Molecular Weight |
238.59 g/mol |
IUPAC Name |
[4-(trifluoromethyl)phenyl]methyl carbonochloridate |
InChI |
InChI=1S/C9H6ClF3O2/c10-8(14)15-5-6-1-3-7(4-2-6)9(11,12)13/h1-4H,5H2 |
InChI Key |
IRHXSERNHFVRLT-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1COC(=O)Cl)C(F)(F)F |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Chloroformate Compounds
Structural and Functional Differences
The table below compares 4-trifluoromethylbenzyl chloroformate with other chloroformates based on substituent effects, reactivity, and applications:
| Compound | Molecular Formula | Key Substituent | Reactivity Profile | Common Applications |
|---|---|---|---|---|
| This compound | C₉H₆ClF₃O₂ | -CF₃ (para) | High electrophilicity; moderate hydrolysis | Drug intermediates, agrochemicals |
| Benzyl chloroformate | C₈H₇ClO₂ | -H (benzyl) | Moderate reactivity; slow hydrolysis | Peptide synthesis, polymer chemistry |
| p-Nitrophenyl chloroformate | C₇H₄ClNO₄ | -NO₂ (para) | Very high reactivity; rapid solvolysis | Bioconjugation, biomaterials |
| Ethyl chloroformate | C₃H₅ClO₂ | -C₂H₅ | Fast hydrolysis; highly volatile | Derivatization in GC analysis |
| Isobutyl chloroformate | C₅H₉ClO₂ | -CH(CH₂)₂ | Intermediate reactivity | Specialty esters, carbamates |
Notes:
- Electron-withdrawing groups (e.g., -CF₃, -NO₂) enhance electrophilicity, accelerating reactions with nucleophiles like amines or alcohols .
- Hydrolysis rates : Aliphatic chloroformates (e.g., ethyl) hydrolyze faster than aromatic derivatives due to greater solubility in water. However, the -CF₃ group in this compound may slightly increase hydrolysis compared to unsubstituted benzyl chloroformate .
Solvolysis and Stability
- This compound: The -CF₃ group stabilizes the transition state during solvolysis, leading to faster reactions in polar solvents compared to benzyl chloroformate. However, it is less reactive than p-nitrophenyl chloroformate, where the -NO₂ group provides stronger electron withdrawal .
- Ethyl chloroformate : Rapid hydrolysis in aqueous environments limits its use in prolonged reactions, whereas this compound’s stability allows for controlled synthesis under mild conditions .
Derivatization Efficiency
- In chromatographic derivatization (e.g., for amino acids), chloroformates like ethyl or menthyl are commonly used. The -CF₃ group in this compound could improve UV detection sensitivity or alter retention times in HPLC, though direct evidence is lacking .
Research Findings and Trends
- Solvent Effects : Studies on p-nitrophenyl chloroformate demonstrate that solvent polarity significantly impacts solvolysis rates. For this compound, fluoroalcohol-containing solvents may further enhance reactivity due to hydrogen-bonding interactions .
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